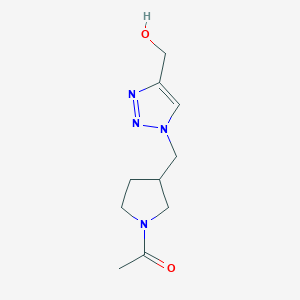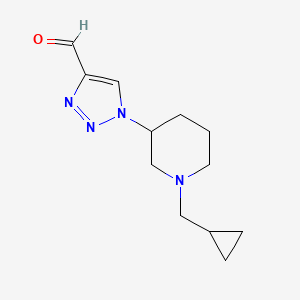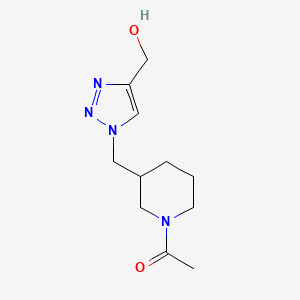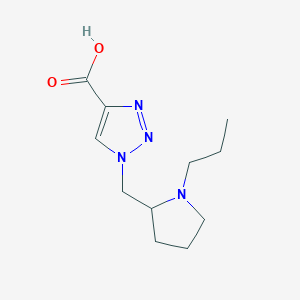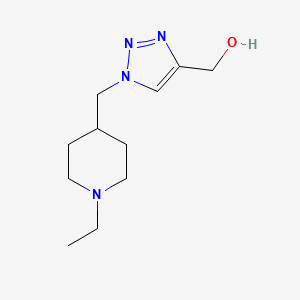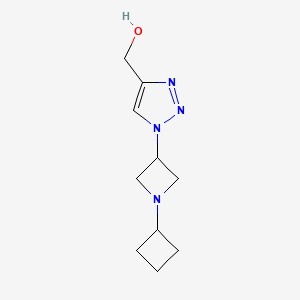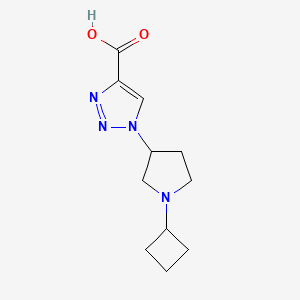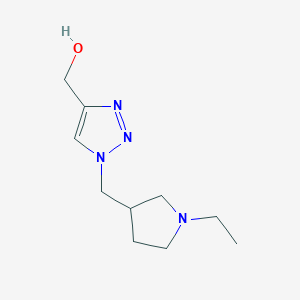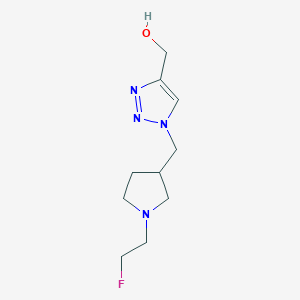![molecular formula C7H8ClN3 B1482130 7-(clorometil)-6-metil-1H-imidazo[1,2-b]pirazol CAS No. 2091185-56-5](/img/structure/B1482130.png)
7-(clorometil)-6-metil-1H-imidazo[1,2-b]pirazol
Descripción general
Descripción
The compound “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a type of heterocyclic compound . Heterocyclic compounds are a rich source of active functional molecules with diverse biological functions .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of interest in recent years. Various methods have been reported, including the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular structure of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be confirmed by various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
Pyrazole derivatives have been found to undergo various chemical reactions. For instance, they can participate in the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by various methods. Physical properties include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
Química Medicinal
El núcleo de pirazol, que forma parte de la estructura de 7-(clorometil)-6-metil-1H-imidazo[1,2-b]pirazol, es significativo en química medicinal debido a su presencia en compuestos con diversas actividades farmacológicas. Los pirazoles son conocidos por sus propiedades antiinflamatorias, analgésicas, antimicrobianas y anticancerígenas. Los grupos clorometil y metil en este compuesto específico podrían potencialmente modificarse para mejorar su actividad biológica o para crear profármacos .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, el anillo de pirazol se utiliza a menudo como andamiaje para el desarrollo de nuevos agentes terapéuticos. La estructura única de This compound se puede utilizar para sintetizar nuevos derivados con posibles propiedades farmacológicas. Los investigadores pueden explorar los efectos de la sustitución de diferentes grupos funcionales en la posición clorometil para descubrir nuevos farmacóforos .
Agroquímica
Los derivados de pirazol juegan un papel crucial en la agroquímica, particularmente como componentes de pesticidas y herbicidas. Las características estructurales de This compound podrían explotarse para desarrollar nuevos compuestos que se dirijan a plagas o malezas específicas, contribuyendo a productos químicos agrícolas más eficientes y selectivos .
Química de Coordinación
La parte de pirazol puede actuar como ligando en la química de coordinación, formando complejos con varios metales. Esto puede conducir a la creación de catalizadores, materiales magnéticos o compuestos luminiscentes. El grupo 7-(clorometil)-6-metil proporciona un sitio adicional para la unión del metal o la funcionalización adicional, lo que puede conducir a aplicaciones innovadoras en este campo .
Química Organometálica
En química organometálica, This compound se puede utilizar para sintetizar complejos organometálicos con propiedades únicas. Estos complejos pueden exhibir actividad catalítica para transformaciones orgánicas o servir como bloques de construcción para la construcción de marcos metal-orgánicos (MOF) .
Química Verde
La síntesis de derivados de pirazol, incluido This compound, se puede realizar utilizando principios de química verde. Se pueden emplear métodos basados en agua y otras técnicas ecológicas para reducir la huella ecológica de la síntesis química. Esto se alinea con la creciente tendencia de las prácticas sostenibles en la investigación química .
Mecanismo De Acción
Pyrazoles and imidazoles are both classes of nitrogen-containing heterocyclic compounds. They are found in a variety of biologically active molecules and have been the subject of extensive research due to their wide range of pharmacological effects .
Target of Action
For example, some pyrazole derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation .
Mode of Action
Pyrazole and imidazole derivatives often exert their effects by binding to their target proteins and modulating their activity .
Biochemical Pathways
Pyrazole and imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy .
Result of Action
The effects of pyrazole and imidazole derivatives can range from anti-inflammatory to antiviral activities, depending on their specific targets and mode of action .
Action Environment
The action of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Safety and Hazards
The safety and hazards associated with the use of “7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” can be determined by referring to its Safety Data Sheet (SDS). The SDS provides information on the potential hazards of the compound, including its toxicity, skin and eye irritation potential, and specific target organ toxicity .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzyme activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MCF-7 and HCT-116, by disrupting cell signaling pathways and altering gene expression . Furthermore, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and altered metabolic flux . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits enzyme activity, leading to cell cycle arrest and apoptosis. Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for this compound to maximize efficacy while minimizing toxicity.
Metabolic Pathways
7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and reduced ATP production . Additionally, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can affect the levels of key metabolites, such as pyruvate and lactate, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic cation transporters (OCTs), and subsequently distributed to various cellular compartments . Once inside the cell, 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biochemical activity.
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with target enzymes and transcription factors . The localization of 7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes effectively.
Propiedades
IUPAC Name |
7-(chloromethyl)-6-methyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-5-6(4-8)7-9-2-3-11(7)10-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDRXPFJQNDEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




